1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the pyrrol-2-one core: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the furoyl group: This can be achieved through a Friedel-Crafts acylation reaction using furoyl chloride and a Lewis acid catalyst.
Substitution with the 3,4-dimethoxyphenyl group: This step involves a nucleophilic substitution reaction, where the 3,4-dimethoxyphenyl group is introduced using a suitable nucleophile.
Addition of the nitrophenyl group: This can be done through a nitration reaction, where the nitro group is introduced using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation with a metal catalyst.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular pathways: Affecting processes such as cell signaling, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-(3,4-DIMETHOXYPHENETHYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N2O8 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22N2O8/c1-33-18-10-5-15(14-20(18)34-2)11-12-26-22(16-6-8-17(9-7-16)27(31)32)21(24(29)25(26)30)23(28)19-4-3-13-35-19/h3-10,13-14,22,29H,11-12H2,1-2H3 |
InChI Key |
OSFXLZKCNVWSJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.